spiropreussione A

Description

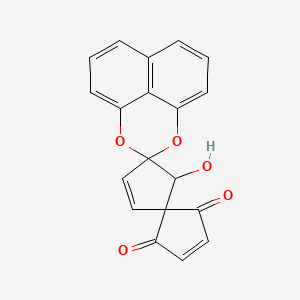

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H12O5 |

|---|---|

Molecular Weight |

320.3 g/mol |

InChI |

InChI=1S/C19H12O5/c20-14-7-8-15(21)18(14)9-10-19(17(18)22)23-12-5-1-3-11-4-2-6-13(24-19)16(11)12/h1-10,17,22H |

InChI Key |

GQHMDFLEHLUOBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)OC4(C=CC5(C4O)C(=O)C=CC5=O)OC3=CC=C2 |

Synonyms |

spiropreussione A |

Origin of Product |

United States |

Isolation and Elucidation of Spiropreussione a from Natural Sources

Identification and Characterization of Producer Organisms

The production of spiropreussione A is linked to specific microorganisms, particularly endophytic fungi that reside within the tissues of host plants.

Fungal Endophytes of the Genus Preussia

This compound is a secondary metabolite produced by endophytic fungi belonging to the genus Preussia. nih.govwikipedia.org Scientific studies have successfully isolated this compound from a fungus identified as Preussia sp. nih.govacs.org Endophytic fungi are microorganisms that live within plant tissues for at least a portion of their life cycle without causing any apparent disease to the host. sci-hub.se They are recognized as a prolific source of structurally diverse and biologically active secondary metabolites. sci-hub.se The isolation of this compound from Preussia underscores the potential of these endophytes as a source for novel chemical entities. nih.govtemple.edu

Association with Host Plants (e.g., Aquilaria sinensis)

The specific strain of Preussia sp. that produces this compound was isolated as an endophyte from the plant Aquilaria sinensis. temple.edu Aquilaria sinensis, commonly known as the Chinese agarwood tree, is a species valued for its resinous heartwood, agarwood, which is used in traditional medicine and perfumery. rsc.orgresearchgate.netpropagate.one The symbiotic relationship between the endophytic fungus and its host plant is a critical factor in the production of unique metabolites like this compound. While the leaves of some Aquilaria species are processed for products like tea, the primary source of this compound is the endophytic fungus cultivated independently. temple.edufrim.gov.my

Table 1: Producer Organism and Host Plant of this compound

| Attribute | Description | Reference(s) |

| Producer Organism | Preussia sp. (Fungal Endophyte) | nih.gov, acs.org, nih.gov |

| Host Plant | Aquilaria sinensis (Chinese agarwood tree) | temple.edu |

Methodologies for Isolation from Biological Matrices

The isolation and purification of this compound from its fungal source involve a multi-step process, from cultivation of the microorganism to the final chromatographic separation of the pure compound.

Cultivation and Fermentation Techniques for Fungal Metabolite Production

To produce this compound, the Preussia sp. fungus is cultivated using fermentation techniques. nih.gov Fermentation is a standard process in biotechnology for growing microorganisms in a controlled environment to generate valuable products, including pharmaceuticals and their precursors. psu.edususupport.com This typically involves submerged liquid fermentation, where the fungus is grown in a liquid medium within a bioreactor. mdpi.com The medium contains essential nutrients and carbon sources required for fungal growth and the synthesis of secondary metabolites. psu.edu The conditions within the fermenter, such as temperature, pH, and aeration, are carefully controlled to optimize the yield of the target compound. susupport.commdpi.com The production of this compound occurs within the fungal fermentation broth. nih.gov

Extraction Strategies from Fungal Culture Broth and Mycelia

Following the fermentation period, the first step in isolation is to separate the desired metabolites from the culture. The fermentation broth, which contains the secreted this compound, is the primary source for extraction. nih.gov This process typically involves separating the fungal biomass (mycelia) from the liquid broth. The broth is then subjected to solvent extraction, a common technique for recovering organic compounds from aqueous mixtures. Organic solvents like ethyl acetate (B1210297) are frequently used to extract fungal metabolites from culture filtrates. thieme-connect.com This initial extraction yields a crude extract containing this compound along with other secondary metabolites produced by the fungus.

Chromatographic Separation Techniques for this compound Purification

The crude extract containing this compound requires further purification to isolate the compound in its pure form. Chromatography is the essential technology for this separation. medinadiscovery.comajol.infonih.gov For the purification of this compound, a highly specific and efficient method using macroporous resins has been developed. nih.gov

In one study, various macroporous resins were tested, with AB-8 resin being identified as the most effective for separating this compound from the fermentation broth. nih.gov This technique relies on the principles of adsorption and desorption, where the target compound selectively binds to the resin and is later eluted with a suitable solvent. nih.gov Under optimized conditions, this one-step treatment with AB-8 resin significantly increased the purity of this compound from 35.0% in the initial broth to 90.0% in the final eluent, achieving a recovery yield of 70.0%. nih.gov This demonstrates the efficacy of macroporous resin chromatography as a key step in the purification process. Further purification, if needed, can be achieved using other chromatographic methods such as Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC). nih.govthieme-connect.comresearchgate.net

Table 2: Purification of this compound using AB-8 Macroporous Resin

| Parameter | Value | Reference(s) |

| Optimal Resin | AB-8 | nih.gov |

| Specific Adsorption Capacity | 15.23 mg/g | nih.gov |

| Initial Purity (Broth) | 35.0% | nih.gov |

| Final Purity (Eluent) | 90.0% | nih.gov |

| Purity Increase | 2.5-fold | nih.gov |

| Recovery Yield | 70.0% | nih.gov |

Application of Macroporous Resins (e.g., AB-8) for Target Compound Enrichment

Structural Elucidation and Stereochemical Assignment of this compound

The determination of the precise chemical structure and stereochemistry of this compound relies on a combination of powerful analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.org It is noteworthy that subsequent total synthesis and structural revision studies have revealed that this compound and another natural product, spiromamakone A, are identical. nii.ac.jpacs.org The initially proposed structure for this compound was later proven to be incorrect. nii.ac.jp

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is an indispensable tool for elucidating the intricate structure of organic molecules like this compound. acs.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule. manchester.ac.uk

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. acs.org The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the multiplicity of the signals in the ¹H NMR spectrum reveals the number of neighboring protons. acs.org

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 197.8 | |

| 2 | 129.8 | 6.45 (d, 10.0) |

| 3 | 148.8 | 7.74 (d, 10.0) |

| 4 | 108.5 | |

| 5 | 191.8 | |

| 6 | 45.1 | 2.80 (d, 18.0) |

| 3.01 (d, 18.0) | ||

| 7 | 81.3 | 4.88 (s) |

| 8 | 160.0 | |

| 9 | 108.2 | 6.88 (d, 7.5) |

| 10 | 136.2 | 7.51 (t, 8.0) |

| 11 | 119.7 | 7.23 (d, 8.5) |

| 12 | 127.3 | 7.82 (d, 8.0) |

| 13 | 121.7 | 7.50 (t, 7.5) |

| 14 | 154.3 | |

| 15 | 105.7 | |

| 16 | 197.6 | |

| 17 | 129.7 | 6.44 (d, 10.0) |

| 18 | 148.9 | 7.72 (d, 10.0) |

| 19 | 108.5 | |

| 20 | 191.9 |

Note: The NMR data presented here corresponds to the revised structure of this compound, which is identical to spiromamakone A. nii.ac.jp

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. acs.org

COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Through the detailed analysis of these 2D NMR spectra, the connectivity of the atoms and the relative stereochemistry of this compound were established. acs.org

One-Dimensional NMR (¹H, ¹³C) Data Analysis

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. broadinstitute.orgwikipedia.org For the structural elucidation of this compound, high-resolution mass spectrometry (HRESIMS) was employed. acs.org This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of the compound. acs.org The fragmentation pattern observed in the mass spectrum can also provide valuable information about the structure of the molecule. wikipedia.org

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

X-ray crystallography stands as a powerful and definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, including their absolute configuration. nih.gov This technique relies on the diffraction pattern produced when a single crystal is irradiated with X-rays. For chiral molecules, the phenomenon of anomalous scattering allows for the determination of the absolute stereochemistry. mit.edu

The ability to distinguish between enantiomers arises from small differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l) caused by resonant scattering. researchgate.net While traditionally more effective for compounds containing atoms heavier than oxygen, advancements in methodology, such as the Hooft-Spek approach and the Parsons quotient method, coupled with improved detectors and X-ray sources, have made it possible to confidently determine the absolute configuration of molecules containing only lighter atoms like oxygen. mit.edu This is particularly relevant for many natural products. mit.edu

However, a significant challenge in applying X-ray crystallography is the necessity of obtaining a high-quality single crystal of the analyte, which is not always feasible. researchgate.net In the context of the structural elucidation of complex natural products like this compound, obtaining suitable crystals for X-ray diffraction analysis is a critical and often rate-limiting step.

Chiroptical Methods for Stereochemical Assignment (e.g., ECD, Optical Rotation)

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods are indispensable for assigning the absolute configuration of chiral molecules, especially when X-ray crystallography is not viable. cas.cz The two most common chiroptical techniques are Electronic Circular Dichroism (ECD) and Optical Rotation (OR), also known as Optical Rotatory Dispersion (ORD) when measured over a range of wavelengths. saschirality.orgustc.edu.cn

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. saschirality.org This differential absorption provides a unique spectral fingerprint that is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. cas.cz For complex molecules, the experimental ECD spectrum is often compared with spectra predicted by quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) for different possible stereoisomers. univ-amu.fr A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. univ-amu.fr

Optical Rotation (OR) is the measurement of the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. saschirality.org The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, solvent, and wavelength). While a simple OR measurement can distinguish between enantiomers (which will have equal but opposite rotations), the interpretation for absolute configuration assignment often requires comparison with known compounds or theoretical calculations.

In the case of this compound, chiroptical data played a crucial role. During the total synthesis of spiromamakone A, it was noted that the specific rotation value of the synthesized compound was diminished after purification by silica (B1680970) gel chromatography, indicating partial racemization. acs.org This observation of optical activity was a key piece of evidence in the subsequent structural reassessment.

| Technique | Principle | Application in Stereochemical Assignment |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light. saschirality.org | Comparison of experimental spectra with quantum chemically calculated spectra for possible stereoisomers to determine the absolute configuration. univ-amu.fr |

| Optical Rotation (OR) | Measures the rotation of the plane of polarized light by a chiral sample. saschirality.org | The sign and magnitude of the specific rotation can help differentiate between enantiomers and, in conjunction with other data, assign absolute configuration. |

Historical Reassessment of this compound Structure and Identity with Spiromamakone A

The structural elucidation of this compound has a notable history of revision. Initially, this compound and spiromamakone A were reported as constitutional isomers. nih.gov However, subsequent research, particularly the total synthesis of spiromamakone A, led to a critical reassessment of the proposed structure of this compound. acs.orgtohoku.ac.jp

A key study by Tsukamoto et al. in 2018 achieved the total synthesis of spiromamakone A. nih.gov During this work, they also synthesized the originally proposed structure of this compound. acs.org Comparison of the spectroscopic data revealed that the proposed structure for this compound was incorrect. acs.org

Total Synthesis and Chemical Derivatization of Spiropreussione a and Analogs

Retrosynthetic Analysis of the Spiroacs.orgacs.orgnonadiene Skeleton and Naphthyl Acetal (B89532) Moiety

The core structure of spiropreussione A is a spiro acs.orgacs.orgnonadiene skeleton, which presents a significant synthetic challenge due to its spirocyclic nature and embedded functionalities. nii.ac.jp The retrosynthetic strategy hinges on disconnecting the molecule at its key linkages to reveal simpler, more accessible precursors.

The primary disconnection targets the intramolecular aldol (B89426) condensation, which is a logical final step to form the five-membered cyclopentenone ring (A-ring) of the spiro acs.orgacs.orgnonadiene system. nii.ac.jpacs.org This retro-aldol transformation reveals a diketo-aldehyde precursor. The second key disconnection breaks the spirocyclic acetal bond of the naphthyl moiety. This bond is envisioned to be formed through a double oxa-Michael addition of 1,8-dihydroxynaphthalene (DHN) to a highly functionalized Michael acceptor. nii.ac.jpacs.org This strategic bond cleavage simplifies the complex spiro-center into two separate components: the planar DHN and a cyclopentenedione (B8730137) derivative.

The Michael acceptor itself, a 2-(1-bromoalkylidene)-4-isopropoxy-4-cyclopentene-1,3-dione, is traced back to a simpler 4-(1-alkynyl)-4-hydroxy-3-isopropoxy-2-cyclobuten-1-one precursor via a retro-palladium(II)-catalyzed ring expansion. nii.ac.jpacs.orgacs.org This four-membered ring can be constructed from the regioselective 1,2-addition of an appropriate acetylide to 3-isopropoxy-3-cyclobutene-1,2-dione. nii.ac.jp This comprehensive retrosynthetic plan breaks down the complex target into manageable, synthetically accessible starting materials.

Development of Key Synthetic Methodologies for this compound Core Structure

The successful total synthesis of this compound was reliant on the development and implementation of several key chemical transformations that efficiently constructed its complex architecture. nii.ac.jpnih.gov

A cornerstone of the synthesis is the formation of the naphthyl acetal moiety via a double oxa-Michael addition. nii.ac.jpacs.org In this reaction, both hydroxyl groups of 1,8-dihydroxynaphthalene (DHN) act as nucleophiles, attacking the electrophilic β-carbon of a specialized Michael acceptor. nii.ac.jp The chosen acceptor, 2-(1-bromoalkylidene)-4-isopropoxy-4-cyclopentene-1,3-dione, proved effective for this transformation. nii.ac.jpacs.org This reaction efficiently constructs the spiro-acetal linkage, a critical structural feature of this compound, by tethering the naphthalene (B1677914) unit to the cyclopentane (B165970) core in a single, strategic step. acs.orgacs.org Earlier attempts using other Michael acceptors, such as those derived from sulfide (B99878) or sulfoxide (B87167) intermediates, were unsuccessful due to low reactivity or instability. nii.ac.jp

Table 1: Key Michael Addition Reaction

| Nucleophile | Michael Acceptor | Product | Significance |

|---|

The synthesis of the requisite cyclopentenedione Michael acceptor was achieved through an elegant palladium(II)-catalyzed ring expansion. nii.ac.jpacs.org This methodology converts a readily available 4-(1-alkynyl)-4-hydroxy-2-cyclobuten-1-one derivative into the more complex 2-(1-bromoalkylidene)-4-isopropoxy-4-cyclopentene-1,3-dione. nii.ac.jpnih.govacs.org The reaction proceeds from a propargyl alcohol precursor, which is synthesized by the addition of a lithium acetylide to 3-isopropoxy-3-cyclobutene-1,2-dione. nii.ac.jp This ring expansion is a powerful tool for converting strained four-membered rings into more functionalized five-membered systems, proving essential for accessing the key intermediate required for the subsequent double oxa-Michael addition. nii.ac.jpiupac.org

The final carbon-carbon bond formation to complete the spiro acs.orgacs.orgnonadiene skeleton is accomplished via an intramolecular aldol reaction. nii.ac.jpnih.gov Following the successful double oxa-Michael addition, the resulting intermediate contains a side chain with a terminal aldehyde and a ketone on the cyclopentane ring. nii.ac.jp Under basic or acidic conditions, the enolate of the cyclopentanone (B42830) attacks the aldehyde, leading to cyclization. Subsequent dehydration (condensation) forms the α,β-unsaturated ketone characteristic of the A-ring in this compound. nii.ac.jpacs.org This reaction is crucial as it forms the second five-membered ring of the spiro system, finalizing the core structure of the natural product. nii.ac.jp The reversibility of this aldol reaction is a key factor in the racemization of the final product. nii.ac.jpacs.org

To investigate the stereochemistry of this compound, a stereocontrolled synthesis was undertaken using optically active intermediates. nii.ac.jpnih.gov The strategy involved using an optically active acetylide, derived from an isopropylidene acetal, in the initial addition to the cyclobutene-1,2-dione. nii.ac.jpacs.org The intent was to induce a diastereoselective intramolecular aldol reaction later in the synthesis. nii.ac.jp

While the synthesis successfully produced an optically active protected intermediate, it was discovered that the final deprotection steps, which liberate the aldol-adduct structure, led to racemization. nii.ac.jpbyjus.com This occurs because the aldol reaction is reversible; the retro-aldol reaction can open the A-ring, destroying the stereocenter, which is then reformed without stereocontrol, leading to a 1:1 mixture of enantiomers. nii.ac.jpacs.org This synthetic study was critical in explaining why this compound, despite possessing a single stereogenic center, is isolated as a racemic mixture. nii.ac.jpnih.gov It also confirmed that this compound and spiromamakone A are, in fact, the same racemic compound. nii.ac.jpacs.org

Intramolecular Aldol Cyclization Approaches

Chemoenzymatic Synthesis Approaches

The application of chemoenzymatic strategies to the total synthesis of this compound has not been extensively reported in the scientific literature. Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic catalysis. nih.gov Such approaches could potentially offer alternative routes to chiral building blocks for this compound, for instance, through the enzymatic kinetic resolution of a racemic intermediate or the desymmetrization of a prochiral precursor. nih.govmit.edu While these methods are powerful tools in natural product synthesis, specific examples of their application to construct the this compound framework are not documented in the key literature concerning its total synthesis. nih.gov

Synthetic Exploration of this compound Derivatives and Structural Analogs

The unique spiro ontosight.aiontosight.ainonadiene framework of this compound, which has been structurally revised and confirmed to be identical to spiromamakone A, presents a compelling scaffold for synthetic modification. nii.ac.jpacs.org Exploration into its derivatives and analogs is driven by the desire to understand its structure-activity relationships (SAR) and to develop new agents with potentially enhanced biological profiles.

Design Principles for Structural Modification

The design of this compound analogs is guided by several strategic principles aimed at probing the pharmacophore and improving properties such as potency, selectivity, and pharmacokinetics. ontosight.ai A primary goal is to identify which molecular subunits are essential for its biological activity.

Key design strategies include:

Modification of the Enedione Moiety: Research into the spiro-mamakone system has identified the enedione portion of the molecule as crucial for its cytotoxic activity. researchgate.net Therefore, a central design principle involves synthesizing analogs where this functional group is altered to evaluate its role.

Variation of the Naphthyl Group: The aromatic naphthyl acetal group is another key area for modification. Synthesizing analogs with different aromatic or heterocyclic systems in place of the naphthyl group can help determine the influence of this moiety on biological efficacy. For example, a synthesized spiromamakone A benzo-analog demonstrated cytotoxicity comparable to the parent compound. nii.ac.jp

Simplification of the Core Structure: Creating analogs with a simplified carbon skeleton can aid in identifying the minimal structural requirements for activity and can also lead to more synthetically accessible compounds.

Introduction of Diverse Functionality: The systematic introduction of various substituents at different positions on the scaffold allows for a detailed exploration of the SAR. This can involve altering steric bulk, electronic properties, and hydrogen-bonding capabilities to optimize interactions with biological targets.

The overarching aim of these principles is to generate a rational basis for developing new compounds with improved therapeutic potential. nih.gov

Functional Group Interconversions and Spiro-Ring System Manipulations

The chemical manipulation of the this compound scaffold relies on a range of functional group interconversions (FGIs) and reactions to alter the core spiro-ring system. solubilityofthings.com FGIs are fundamental transformations that convert one functional group into another, enabling the synthesis of a wide array of derivatives from a common intermediate. solubilityofthings.comslideshare.net

Functional Group Interconversions:

Reduction and Oxidation: The carbonyl groups of the enedione system are prime targets for reduction. For instance, ketones within the cyclopentanedione ring of synthetic precursors have been reduced using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium borohydride (LiBH₄). nii.ac.jpresearchgate.net Conversely, alcohols can be oxidized to regenerate carbonyl functionalities using agents like Dess–Martin periodinane. nii.ac.jp These transformations allow for the synthesis of analogs with saturated or partially saturated cyclopentane rings, which is critical for probing the importance of the enedione's planarity and electronic character. researchgate.net

Substitution Reactions: The aromatic naphthyl ring can be a site for electrophilic substitution reactions to introduce new functional groups, although this is more challenging than modifying simpler aromatic systems. Alternatively, building the scaffold from pre-functionalized naphthalene derivatives, such as substituted 1,8-dihydroxynaphthalenes, provides a more direct route to analogs modified on this part of the molecule. nii.ac.jp

Esterification and Amidation: If derivatives containing hydroxyl or carboxyl groups were synthesized, they could be readily converted to esters and amides, respectively, to explore the impact of these functionalities on the molecule's properties. solubilityofthings.com

Spiro-Ring System Manipulations:

Core Synthesis Strategy: The total synthesis of spiromamakone A (the revised structure of this compound) itself involves key reactions that construct the spirocyclic system. A reported synthesis utilizes a double oxa-Michael addition of 1,8-dihydroxynaphthalene to a substituted cyclopentene-1,3-dione, followed by an intramolecular aldol reaction to form the spiro ontosight.aiontosight.ainonadiene skeleton. nii.ac.jpacs.org

Ring Expansion/Contraction: While not explicitly reported for this compound itself, general methods for manipulating spiro systems could be applied. For example, rearrangement reactions, such as the pinacol (B44631) rearrangement, are known methods for preparing spiro compounds and could potentially be adapted to alter the ring sizes within the core structure. wikipedia.org Ring expansion of a cyclopropane (B1198618) to a cyclobutane (B1203170) has been demonstrated in other small spiro systems and represents another potential synthetic avenue. nih.gov

Stereochemical Control: The spiro atom is a quaternary stereocenter. Synthetic strategies that control the stereochemistry at this center are crucial for preparing enantiomerically pure analogs to investigate potential differences in biological activity between enantiomers. wikipedia.orgnih.gov

The following table summarizes some key functional group interconversions applicable to the synthesis of this compound analogs.

| Original Functional Group | Target Functional Group | Reagent Example(s) | Reference |

| Ketone | Alcohol | Sodium borohydride (NaBH₄), Lithium borohydride (LiBH₄) | nii.ac.jpresearchgate.net |

| Alcohol | Ketone | Dess–Martin periodinane | nii.ac.jp |

| Alcohol | Sulfonate Ester | Sulfonyl chloride (e.g., MsCl, TsCl) | vanderbilt.edu |

| Sulfonate Ester | Halide | Sodium halide (e.g., NaI) | vanderbilt.edu |

| Amide | Nitrile | Dehydrating agents (e.g., POCl₃) | vanderbilt.edu |

Library Synthesis of this compound Analogs

The systematic exploration of the this compound pharmacophore is well-suited to a library synthesis approach. This strategy involves the parallel synthesis of a large number of structurally related compounds, which can then be subjected to high-throughput screening to rapidly identify hits with desired biological activities. enamine.net While a dedicated combinatorial library of this compound has not been detailed in the reviewed literature, the principles and methodologies are well-established for natural products and spirocyclic systems. prof-beeraiah.inchemrxiv.orgscielo.br

Strategies for Library Generation:

Diversity-Oriented Synthesis: A library of this compound analogs would likely be constructed using a diversity-oriented approach. This would involve synthesizing a common core intermediate that possesses multiple points for diversification. For this compound, this could be a precursor to the spirocycle that allows for the introduction of various substituted naphthalene units and different side chains on the cyclopentane ring. nii.ac.jp

Solid-Phase Synthesis: To facilitate purification and automation, solid-phase synthesis is a common technique for library generation. scielo.br A synthetic intermediate could be attached to a resin support, subjected to a series of reactions to build and diversify the molecule, and then cleaved from the support in the final step. For example, methodologies have been developed for the solid-phase synthesis of fumitremorgin and indolactam V analogs, which are other complex natural products. scielo.br

Parallel Synthesis: Libraries are often generated using parallel synthesis, where reactions are carried out simultaneously in arrays of separate reaction vessels. This allows for the efficient creation of dozens or hundreds of distinct compounds. Research groups have developed capabilities for synthesizing tens of thousands of compounds per month using such approaches. enamine.net For example, a library of 40 structural analogs of the anticancer agent siramesine (B1662463) was generated to evaluate their bioactivity profiles. prof-beeraiah.in Similarly, a library of spiroacetal scaffolds was created by sequentially functionalizing two amine groups embedded in the core structure. chemrxiv.org

The resulting library of this compound analogs could then be used in conjunction with computational models and high-throughput screening to accelerate the discovery of new derivatives with improved potency and selectivity. ontosight.ai

Biosynthetic Pathway Elucidation and Engineering of Spiropreussione a

Identification of Biosynthetic Gene Clusters (BGCs) in Preussia sp.

The biosynthesis of complex natural products like spiropreussione A is orchestrated by a series of enzymes encoded by genes typically organized into a biosynthetic gene cluster (BGC). Identifying and analyzing this cluster is the first step in unraveling the compound's formation.

Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). frontiersin.org The search for the genetic blueprint of this compound begins with genome mining, a process that scans the fungal genome for sequences characteristic of PKS genes.

A key study on Preussia isomera XL-1326 involved sequencing its genome, which was found to be approximately 40.22 million nucleotides long. frontiersin.org Bioinformatic analysis of this genome using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) software identified 21 potential secondary metabolite gene clusters. frontiersin.org Among these, nine were classified as PKS gene clusters, designated Preu1 through Preu9, confirming that the genus Preussia possesses a robust capacity for polyketide synthesis. frontiersin.org Although this study functionally characterized the products of Preu3 and Preu6 as derivatives of orsellinic acid and not this compound, it demonstrates the successful application of genome mining to identify diverse PKS pathways within the Preussia genus, laying the groundwork for identifying the specific cluster responsible for this compound. frontiersin.org

| Property | Finding | Source |

| Organism | Preussia isomera XL-1326 | frontiersin.org |

| Genome Size | 40,220,700 nucleotides | frontiersin.org |

| GC Content | 53.29% | frontiersin.org |

| Bioinformatic Tool | antiSMASH version 5.0.0 | frontiersin.org |

| Identified SM Clusters | 21 | frontiersin.org |

| Identified PKS Clusters | 9 (Preu1–Preu9) | frontiersin.org |

A BGC contains not only the core PKS gene but also a suite of genes encoding tailoring enzymes that modify the initial polyketide backbone to create the final, complex structure. These can include oxygenases, transferases, and cyclases, as well as regulatory genes that control the expression of the entire cluster. mdpi.comnih.gov

In the identified PKS gene clusters of Preussia isomera, detailed annotation reveals genes for various modifying enzymes. frontiersin.org While the specific BGC for this compound has not been definitively isolated and characterized, analysis of BGCs for structurally related spirotetronate antibiotics, such as maklamicin, provides a model for what to expect. nih.gov The maklamicin cluster, for instance, is a 152 kb region containing 46 open reading frames. nih.gov Of these, 24 genes were assigned functions in polyketide backbone synthesis, formation of the spirotetronate moiety, peripheral modifications, self-resistance, and regulation. nih.gov It is hypothesized that the this compound cluster would similarly contain genes for oxygenases to facilitate the oxidative coupling of DHN units and subsequent rearrangements, as well as regulatory proteins to control its production.

Genome Mining and Bioinformatic Analysis for Polyketide Synthase (PKS) Genes

Investigation of Biosynthetic Intermediates and Enzymatic Transformations

Understanding the step-by-step chemical reactions and the enzymes that catalyze them is crucial for a complete picture of biosynthesis. nih.gov For this compound, this involves the assembly of the polyketide chain, its modification by various enzymes, and the critical formation of the spiroketal core.

Polyketide biosynthesis begins with the assembly of a carbon chain by a PKS enzyme. uzh.chwikipedia.org This process resembles fatty acid synthesis, involving the sequential condensation of small carboxylic acid units. researchgate.net The precursor to this compound is 1,8-dihydroxynaphthalene (DHN). researchgate.net The biosynthesis of DHN is a well-established polyketide pathway where the PKS catalyzes the iterative condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain. This chain then undergoes a series of cyclization and aromatization reactions to yield the naphthalene (B1677914) core.

The general mechanism for this type of polyketide assembly involves:

Loading: An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) domain of the PKS.

Condensation: The starter unit is transferred to the ketosynthase (KS) domain. A malonyl-CoA extender unit is then loaded onto the ACP. The KS domain catalyzes a decarboxylative Claisen condensation, extending the chain by two carbons. uzh.ch

Iteration: This condensation process is repeated multiple times. For DHN, seven iterations occur.

Cyclization/Aromatization: The resulting poly-β-keto chain is folded into a specific conformation and undergoes intramolecular aldol (B89426) condensations and dehydrations to form the bicyclic aromatic structure of DHN.

The transformation of the DHN precursor into the complex spiro-structure of this compound requires several key enzymatic steps, primarily driven by oxygenases. researchgate.netnih.gov Oxygenases are a diverse class of enzymes that catalyze the incorporation of oxygen from O₂ into a substrate and are critical for the oxidative rearrangements seen in many natural product pathways. researchgate.netnih.gov

While the specific enzymes for this compound are yet to be characterized, the proposed pathway involves:

Hydroxylation: An initial hydroxylation of DHN to form 1,3,8-trihydroxynaphthalene. This step is likely catalyzed by a flavoprotein monooxygenase.

Oxidative Coupling: Two molecules of the hydroxylated naphthalene precursor undergo oxidative coupling. This type of C-C bond formation is often catalyzed by laccase-like multi-copper oxidases or FAD-dependent oxygenases. nih.gov This dimerization forms intermediates such as palmarumycin CP1. researchgate.net

Epoxidation and Rearrangement: Further oxidation, likely by a monooxygenase, would form a reactive epoxide intermediate. This intermediate then undergoes rearrangement and cyclization to form the spirodioxynaphthalene core. researchgate.net

Glutathione transferases (GSTs) are another class of enzymes that play key roles in cellular detoxification and can also be involved in biosynthetic pathways by catalyzing specific bond formations or isomerization reactions. diva-portal.org While not directly implicated in the currently proposed pathway for this compound, their versatility makes them potential candidates for catalyzing some of the complex transformations.

The defining structural feature of this compound is its spiroketal moiety. A spiroketal is a bicyclic system where two rings are joined by a single carbon atom that is part of two acetal (B89532) functionalities. The formation of this structure is the key biosynthetic event. chemtube3d.com

The proposed mechanism for spiroketal formation in this compound (and other spirodioxynaphthalenes) proceeds through the oxidative rearrangement of the dimeric naphthalene precursor. researchgate.netnih.gov A plausible sequence is:

Epoxide Formation: An enzyme, likely a flavoprotein monooxygenase, catalyzes the epoxidation of a double bond in an advanced dimeric intermediate derived from DHN. researchgate.netnih.gov

Ring Opening and Cyclization: The epoxide is protonated, leading to ring-opening and the formation of a carbocation. This is followed by an intramolecular nucleophilic attack from a hydroxyl group elsewhere in the molecule onto the carbocationic center. chemtube3d.com This cyclization cascade establishes the spirocyclic core.

Stabilization: The final spiroketal structure is stabilized through stereoelectronic effects, such as the anomeric effect, where lone pairs on the ring oxygens align anti-periplanar to the C-O bonds of the other ring, conferring additional stability to the axial-axial conformation. chemtube3d.com

This intricate series of oxidative transformations, culminating in the spiroketalization, highlights the sophisticated enzymatic machinery that fungi have evolved to produce structurally complex and biologically active molecules. nih.gov

Characterization of Key Biosynthetic Enzymes (e.g., Oxygenases, Transferases)

Heterologous Expression and Pathway Reconstruction

Heterologous expression, the process of introducing the genetic blueprint for a metabolic pathway from one organism into another, more tractable host, is a cornerstone of modern natural product research. rsc.orgresearchgate.netnih.govnih.gov This technique allows for the study of biosynthetic pathways that are difficult to investigate in their native producers, which may be slow-growing, genetically intractable, or produce the compound of interest in low titers.

While the biosynthetic gene cluster for this compound has been proposed, detailed reports on its complete heterologous expression and pathway reconstruction in a surrogate host are not extensively available in the current scientific literature. However, the general methodology for such an undertaking is well-established, particularly within the context of fungal natural products.

The typical workflow for the heterologous expression of a fungal polyketide pathway like that of this compound would involve the following key steps:

| Step | Description |

| Identification of the Biosynthetic Gene Cluster (BGC) | The genes responsible for the synthesis of this compound would first need to be identified within the genome of Aspergillus ochraceus. This is often accomplished through bioinformatic analysis, searching for sequences characteristic of polyketide synthases and other modifying enzymes. |

| Cloning of the BGC | Once identified, the entire gene cluster would be isolated and cloned into an expression vector suitable for a heterologous host. |

| Transformation of the Heterologous Host | The expression vector containing the this compound BGC would then be introduced into a well-characterized and genetically amenable host organism. Fungi such as Aspergillus nidulans or the yeast Saccharomyces cerevisiae are commonly used for this purpose. nih.gov |

| Verification of Production | Following successful transformation, the heterologous host would be cultured, and the production of this compound would be verified through analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). |

The successful reconstruction of the this compound pathway in a heterologous host would provide a stable and manipulable platform for further investigation and engineering efforts.

Biosynthetic Pathway Engineering for Enhanced Production or Analog Generation

Once a biosynthetic pathway is successfully reconstituted in a heterologous host, it becomes amenable to a wide range of genetic engineering strategies aimed at improving the yield of the target compound or creating novel derivatives (analogs).

Enhanced Production:

The native production of many fungal natural products is often low, making their isolation from natural sources inefficient. Metabolic engineering offers several approaches to enhance the production of this compound in a heterologous system:

| Engineering Strategy | Description |

| Promoter Engineering | The native promoters controlling the expression of the biosynthetic genes can be replaced with strong, inducible, or constitutive promoters to increase the transcription levels of the entire pathway. |

| Precursor Supply Enhancement | The biosynthesis of this compound requires primary metabolites as building blocks. The metabolic pathways of the heterologous host can be engineered to overproduce these precursors, thereby channeling more resources towards the production of the desired compound. |

| Elimination of Competing Pathways | The host's metabolic network can be modified to downregulate or eliminate pathways that compete for the same precursors required for this compound synthesis. |

| Optimization of Fermentation Conditions | The growth medium and fermentation parameters (e.g., temperature, pH, aeration) can be optimized to maximize the productivity of the engineered host. |

Analog Generation:

The inherent modularity of polyketide biosynthetic pathways provides a rich playground for the generation of novel chemical structures through "unnatural" combinations of biosynthetic enzymes. This field, often referred to as combinatorial biosynthesis, could be applied to the this compound pathway to create a library of new compounds with potentially altered or improved biological activities.

Potential strategies for generating this compound analogs include:

Domain Swapping in the Polyketide Synthase (PKS): The PKS responsible for assembling the polyketide backbone of this compound contains distinct domains for each catalytic step. By swapping these domains with those from other PKSs, it may be possible to alter the backbone structure.

Modification of Tailoring Enzymes: The enzymes that modify the initial polyketide scaffold (e.g., oxidases, reductases) can be altered or replaced with enzymes from other pathways to generate different decorative patterns on the core structure.

Precursor-Directed Biosynthesis: Feeding the engineered host with synthetic analogs of the natural precursors can lead to their incorporation into the biosynthetic pathway, resulting in the production of novel derivatives.

While specific examples of engineering the this compound pathway are not yet prominent in the literature, the principles outlined above represent a clear roadmap for future research in this area. The ability to harness and manipulate the biosynthetic machinery of this intriguing fungal metabolite holds significant promise for the discovery and development of new chemical entities.

Biological Activities and Mechanistic Investigations of Spiropreussione a Non Clinical Focus

Antimicrobial Activity Profile

Spiropreussione A has been evaluated for its ability to inhibit the growth of various microorganisms, showing a degree of selectivity in its activity.

Antibacterial Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Initial screenings have revealed that this compound possesses weak to moderate activity against the Gram-positive bacterium Staphylococcus aureus. sci-hub.sefrontiersin.org In one study, using a disk diffusion assay, this compound at a concentration of 5 µ g/disk produced a zone of inhibition of 16.4 ± 0.3 mm against S. aureus (CMCC B26003). frontiersin.org Further testing determined the minimum inhibitory concentration (MIC) to be 25 µM in an agar (B569324) dilution test. frontiersin.orgresearchgate.net

Antifungal Spectrum and Potency

The antifungal properties of this compound have also been a subject of investigation. While detailed spectrum and potency data are still emerging, its origin from a fungal endophyte suggests a potential role in inter-species competition, which often involves the production of antifungal compounds. mdpi.comnih.govsanfordguide.com Many compounds isolated from endophytic fungi, particularly those with a spiro-scaffold, have demonstrated notable antifungal activity. mdpi.com

Cytotoxic Activity in In Vitro Cellular Models

This compound has demonstrated cytotoxic effects against several human cancer cell lines, indicating its potential as a lead compound for further anticancer research.

Evaluation of Cytotoxicity Across Various Cancer Cell Lines (e.g., A2780, BEL-7404, HCT-8, BGC-823, A549)

In vitro studies have shown that this compound exhibits selective cytotoxicity. It was found to be active against the human ovarian carcinoma cell line A2780 and the human liver carcinoma cell line BEL-7404. psu.edunih.govfrontiersin.org However, it showed significantly less activity or was considered inactive against other human cancer cell lines, including the colon carcinoma HCT-8, gastric carcinoma BGC-823, and lung adenocarcinoma A549 cell lines, with IC50 values greater than 10 µM for these less sensitive lines. psu.edunih.govfrontiersin.org

Dose-Response Profiling in Cellular Assays

The cytotoxic effect of this compound is dose-dependent. For the sensitive cell lines, specific half-maximal inhibitory concentration (IC50) values have been determined. Against the A2780 human ovarian carcinoma cell line, the IC50 value was reported to be 2.4 µM. psu.edunih.govfrontiersin.org For the BEL-7404 human liver carcinoma cell line, the IC50 value was 3.0 µM. psu.edunih.govfrontiersin.org

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Human Ovarian Carcinoma | 2.4 | psu.edunih.govfrontiersin.org |

| BEL-7404 | Human Liver Carcinoma | 3.0 | psu.edunih.govfrontiersin.org |

| HCT-8 | Colon Carcinoma | >10 | psu.edunih.govfrontiersin.org |

| BGC-823 | Gastric Carcinoma | >10 | psu.edunih.govfrontiersin.org |

| A549 | Lung Adenocarcinoma | >10 | psu.edunih.govfrontiersin.org |

Investigations into the Cellular and Molecular Mechanism of Action

Preliminary investigations into how this compound exerts its biological effects are underway. For its antibacterial activity against S. aureus, it has been suggested that the mechanism may involve some form of DNA damage. frontiersin.org A microarray analysis of bacterial cells exposed to volatile organic compounds from a related fungus, which also produce naphthalene (B1677914) derivatives, indicated an increase in the expression of genes involved in DNA repair and replication. frontiersin.org However, the precise molecular targets and pathways affected by this compound remain an active area of research. In terms of its cytotoxic action, while the specific mechanisms have not been fully elucidated, studies on similar spirobisnaphthalene compounds suggest potential interactions with DNA. researchgate.net

Analysis of Subcellular Targets (e.g., Cytoskeletal Disruption: Microtubule and Microfilament Interference)

The cytoskeleton, a complex network of protein filaments including microtubules, microfilaments (actin filaments), and intermediate filaments, is crucial for maintaining cell shape, facilitating movement, and organizing organelles. binasss.sa.crlibretexts.orgors.org Consequently, it is a significant target for cytotoxic compounds. Many natural products exert their anticancer effects by disrupting the dynamic structure of the cytoskeleton, particularly microtubules and microfilaments. binasss.sa.crnih.gov

While cytotoxic polyketides isolated from the fungal genus Preussia have been reported to disrupt the cytoskeleton in cancer cell lines, specific studies detailing the direct interaction of this compound with cytoskeletal components are not extensively documented in the available scientific literature. unisq.edu.au Research into other fungal metabolites has shown that they can induce rapid and massive bundling of actin microfilaments, followed by the progressive disintegration of both actin cables and microtubules. nih.gov For instance, certain compounds are known to impair mitosis through subtle cytoskeletal responses. nih.gov

In the context of this compound, investigations into its precise subcellular targets remain an area for further research. While its cytotoxic nature is established, the exact mechanism, whether through direct interference with tubulin or actin polymerization or via indirect effects on regulatory proteins, has yet to be fully elucidated. The general role of the cytoskeleton in cell viability suggests it is a plausible target, but direct evidence for this compound is pending.

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell proliferation, consisting of four main phases: G1, S, G2, and M. wikipedia.orgthermofisher.com Checkpoints ensure the proper completion of each phase before the next begins, and dysregulation of this cycle is a hallmark of cancer. wikipedia.org Many cytotoxic agents function by inducing cell cycle arrest at these checkpoints, preventing cancer cells from dividing and leading to cell death. medcraveonline.com

Analysis of the cell cycle is commonly performed using flow cytometry, where fluorescent dyes that bind stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or DAPI, are used to measure the DNA content of each cell in a population. wikipedia.orgwisc.educornell.edu This allows for the quantification of cells in the G0/G1, S, and G2/M phases. wisc.edu

However, specific studies investigating the effect of this compound on the cell cycle progression of cancer cells are not available in the current body of scientific literature. While other natural products have been shown to induce G2/M phase arrest, it is unknown if this compound acts via a similar mechanism. medcraveonline.com Determining whether this compound causes cells to accumulate at a specific phase of the cell cycle would be a critical step in understanding its mode of cytotoxic action.

Induction of Apoptosis or Necrosis Pathways

Cell death is a fundamental biological process that can occur through regulated pathways like apoptosis or as a result of acute injury in a process known as necrosis. temple.edu Apoptosis is a controlled, energy-dependent process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies without inducing inflammation. medcraveonline.comqmul.ac.uk In contrast, necrosis is typically a passive process resulting from severe cellular stress, leading to cell swelling, loss of membrane integrity, and the release of cellular contents, which often triggers an inflammatory response. temple.eduqmul.ac.uk

Initial investigations into the cytotoxic mechanism of compounds from Preussia sp. logically focused on apoptosis. unisq.edu.au However, in a study examining the effects of extracts from a Preussia sp. isolate on PC-3 prostate cancer cells, microscopy did not reveal consistent cytoskeletal or nuclear changes characteristic of apoptosis. unisq.edu.au This finding suggests that the observed reduction in cell number may be driven by non-apoptotic mechanisms. unisq.edu.au

This opens the possibility that this compound induces cell death through alternative pathways, such as necrosis or regulated necrosis (necroptosis). nih.govfrontiersin.org Necroptosis is a form of programmed necrosis that can be initiated in response to signals like those from the TNF receptor family when apoptosis is inhibited. focusontoxpath.com Given the lack of classic apoptotic features, it is plausible that this compound's cytotoxicity stems from its ability to induce overwhelming cellular damage leading to necrotic cell death, or to trigger a specific regulated necrosis pathway. Further investigation is required to differentiate between these potential mechanisms of action.

High-Throughput Screening for Novel Biological Targets

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against specific biological targets. bmglabtech.comdrugtargetreview.comwikipedia.org This automated process utilizes robotics, miniaturized assays in microtiter plates, and sensitive detectors to quickly identify "hits"—compounds that modulate a particular biomolecular pathway or target. bmglabtech.comox.ac.uk HTS can be used for target identification and validation, where large libraries of compounds are screened to discover new proteins or pathways involved in disease. japsonline.com

The primary goal of HTS is to identify lead compounds that can serve as starting points for further optimization in the drug design pipeline. bmglabtech.com The process does not typically identify a drug directly but rather provides crucial information about the interaction between a molecule and a biological process. bmglabtech.com

Despite the power of this technology, a review of the available scientific literature indicates that High-Throughput Screening has not been specifically applied to identify novel biological targets for this compound. Such a screening campaign could involve testing the compound against large panels of enzymes, receptors, or whole-cell assays to uncover its precise molecular targets and elucidate its mechanism of action. The application of HTS remains a future avenue of research to fully understand the biological activity of this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. frontiersin.orgfrontiersin.org By synthesizing and testing a series of related analogs, researchers can identify the key structural features, or pharmacophores, that are essential for potency and selectivity. nih.gov

Correlation of Structural Motifs with Antimicrobial Potency

This compound has demonstrated weak antimicrobial activity, specifically against the Gram-positive bacterium Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 25 μM. acs.org The broader family of spirobisnaphthalenes, to which this compound belongs, is known for a wide range of biological activities, including antibacterial and antifungal properties. researchgate.net

SAR studies on other classes of natural products have successfully identified key structural motifs required for antimicrobial potency. For example, in flavonoids, the presence and position of hydroxyl groups and prenyl groups can dramatically increase or decrease antibacterial action. mdpi.com Similarly, for synthetic quinone derivatives, modifications to hydrophobicity and the length of side chains attached to the core structure have been shown to modulate activity against multidrug-resistant bacteria. mdpi.com

However, specific SAR studies focusing on analogs of this compound to correlate structural changes with antimicrobial potency have not been reported in the reviewed literature. Such studies would involve the synthesis of derivatives with modified functional groups on the spirobisnaphthalene skeleton and subsequent testing against a panel of bacteria and fungi. This would clarify which parts of the molecule are essential for its antimicrobial effects and guide the design of more potent analogs.

Elucidation of Key Pharmacophoric Elements for Cytotoxic Activity

A pharmacophore represents the essential three-dimensional arrangement of structural features responsible for a molecule's biological activity. nih.govopenmedicinalchemistryjournal.com For this compound, which exhibits notable cytotoxicity against several human cancer cell lines, understanding its pharmacophore is crucial for developing more effective and selective anticancer agents. frontiersin.orgmdpi.com

While a definitive pharmacophore model for this compound has not been published, SAR studies of related compounds provide valuable insights. For the related spirobisnaphthalene, spiromamakone A, the 4-cyclopentene-1,3-dione (B1198131) moiety was found to be necessary for its biological activity. researchgate.net In other cytotoxic steroids, a ketone functionality at the C-3 position and a specific side chain were identified as critical for bioactivity. nih.gov It is plausible that similar functionalities within the complex spiro nih.govnih.govnonadiene skeleton of this compound contribute significantly to its cytotoxic effects.

The cytotoxic activity of this compound has been quantified against several cell lines, as detailed in the table below.

| Cell Line | Cell Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| A2780 | Human Ovarian Carcinoma | 2.4 | acs.orgfrontiersin.orgmdpi.com |

| BEL-7404 | Human Hepatoma | 3.0 | acs.orgfrontiersin.orgmdpi.com |

| HCT-8 | Human Colon Cancer | >10 | frontiersin.org |

| BGC-823 | Human Gastric Carcinoma | >10 | frontiersin.org |

| A549 | Human Lung Carcinoma | >10 | frontiersin.org |

Interestingly, research has also revealed that the initially proposed structure of this compound was incorrect and was later revised based on total synthesis efforts. acs.orgresearchgate.net This highlights the structural complexity of the spirobisnaphthalene class and underscores the importance of precise structural determination for accurate SAR and pharmacophore modeling. Further studies involving the synthesis of analogs and computational modeling are needed to precisely define the key pharmacophoric elements responsible for the potent cytotoxicity of this compound.

Design of Analogs with Improved Potency or Selectivity in Preclinical Models

The inherent biological activity of this compound, particularly its cytotoxic effects against various cancer cell lines, has prompted preliminary investigations into the design and synthesis of analogs. The primary objective of these efforts is to develop new molecules with enhanced potency, greater selectivity for target cells, or improved physicochemical properties that would make them more suitable for further preclinical development. While extensive research into a wide array of this compound analogs and their preclinical performance is still emerging, initial studies have focused on modifications of the core structure.

Research into the modification of this compound, which has been identified as structurally identical to spiromamakone A, has led to the synthesis of several analogs. biorxiv.org A notable effort in this area has been the design and synthesis of spiromamakone A benzo-analogs. The synthesis of a spiromamakone A benzo-analog was achieved as part of research aimed at exploring the structure-activity relationships of this class of compounds.

In one stream of research, a series of spiromamakone A monobenzo derivatives were designed and synthesized. This was accomplished through olefin metathesis as a key step, utilizing diallyl-substituted byproducts. mdpi.com While the primary cytotoxic data for these specific benzo-analogs against cancer cell lines is not extensively detailed in the available literature, their antifungal activity was evaluated. This evaluation against phytopathogens provides initial insights into the structure-activity relationships (SAR) of modified this compound scaffolds.

The investigation revealed that certain structural modifications could lead to significant biological activity. For instance, two of the synthesized analogs, compounds 1l and 2n , demonstrated notable inhibitory activities against the phytopathogen Rhizoctonia solani. mdpi.com Compound 2n , in particular, showed potent effects, not only inhibiting the growth but also disrupting the morphology of the fungal hyphae. mdpi.com The development of such analogs is a critical step in medicinal chemistry, aiming to optimize the therapeutic potential of a lead compound. nih.gov Strategies often involve modifying peripheral functional groups to enhance interactions with biological targets or to alter properties like solubility and metabolic stability. ncsu.eduoligotherapeutics.org

The table below summarizes the antifungal activity of the spiromamakone A monobenzo-derivative analogs 1l and 2n .

| Compound | Target Organism | EC₅₀ (µg/mL) | Reference |

| 1l | Rhizoctonia solani | 8.68 | mdpi.com |

| 2n | Rhizoctonia solani | 5.25 | mdpi.com |

The design of these analogs is rooted in the principles of structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to understand their impact on biological activity. nih.govnih.gov For spiro compounds, this can involve modifying the spirocyclic core, altering substituents on the aromatic rings, or changing the nature of the linker groups. nih.gov While the direct enhancement of anticancer potency for this compound analogs is the ultimate goal, the data from antifungal assays provide a valuable, albeit indirect, indication of the molecule's potential for structural modification to modulate its biological effects. Further preclinical evaluation of these and other newly synthesized analogs against a panel of human cancer cell lines, such as the murine leukemia cell line P388, the human ovarian carcinoma cell line A2780, and the liver carcinoma cell line BEL-7404, will be crucial to determine if these modifications translate to improved anticancer potency or selectivity. nih.gov It is important to note that the BEL-7404 cell line has been identified as a HeLa derivative. cellosaurus.org

Future directions in the design of this compound analogs will likely involve a broader range of chemical modifications. These may include the introduction of different functional groups at various positions on the naphthalene rings to probe for sensitive regions that influence cytotoxicity and selectivity. nih.gov The synthesis of derivatives with altered stereochemistry could also yield compounds with different biological profiles. The overarching aim of such synthetic efforts is to generate a library of compounds from which candidates with superior preclinical characteristics can be identified for more advanced studies. nih.gov

Advanced Methodological Approaches in Spiropreussione a Research

Metabolomics and Chemotaxonomic Profiling of Preussia Species

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool in natural product discovery. thieme-connect.com In the context of Preussia species, metabolomic approaches, often coupled with chemotaxonomy, provide a powerful framework for identifying novel compounds like spiropreussione A and understanding their distribution within the genus. medinadiscovery.com

Chemotaxonomy utilizes the chemical constituents of an organism to aid in its classification. medinadiscovery.com In a study of 32 new Preussia isolates from the Iberian Peninsula, researchers combined morphological analysis, molecular phylogenetics, and chemotaxonomic profiling based on liquid chromatography-mass spectrometry (LC-MS). medinadiscovery.com This comprehensive approach allowed for the identification of 16 natural compounds and the inference of 11 distinct chemotypes within the studied Preussia species. medinadiscovery.com This highlights the chemical diversity within the genus and provides a basis for targeted isolation of specific metabolites.

Metabolite profiling of Preussia species involves the comparison of mass spectrometry (MS) data from different strains and culture conditions. medinadiscovery.com This technique helps in the dereplication process—the rapid identification of known compounds—and in pinpointing unique metabolites that warrant further investigation. thieme-connect.com For instance, a metabolomics-guided approach was successfully used to isolate anti-trypanosomal metabolites from the endophytic fungus Lasiodiplodia theobromae, demonstrating the efficacy of this strategy in drug discovery from fungal sources. thieme-connect.com Such methodologies are crucial for efficiently navigating the complex chemical landscape of Preussia and other endophytic fungi to uncover novel bioactive molecules like this compound. thieme-connect.comresearchgate.net

Table 1: Representative Bioactive Secondary Metabolites from Preussia Species

| Compound Class | Example Compound(s) | Known Biological Activity | Reference |

| Spirobisnaphthalenes | This compound | Antitumor | temple.eduthieme-connect.com |

| Depsides | 7-chloro-6-methoxymellein | Not specified | medinadiscovery.com |

| Pyrones | Hyalopyrone | Not specified | medinadiscovery.com |

| Chromones | Leptosin | Not specified | medinadiscovery.com |

| Naphthoquinones | Microsphaeropsone A | Not specified | medinadiscovery.com |

| Polyketides | Auranticins, Australifungin | Antifungal | medinadiscovery.com |

| Terpenoids | Zaragozic acid B, Terezines | Not specified | medinadiscovery.com |

| Peptides | Sporminarins | Not specified | medinadiscovery.com |

| Naphtho-γ-pyrones | Preussomerins | Antifungal | acs.org |

Computational Chemistry and Molecular Modeling for Structure-Based Drug Design

Computational chemistry and molecular modeling have emerged as pivotal technologies in modern drug discovery, offering insights that guide the rational design of new therapeutic agents. researchgate.netnih.gov These approaches are particularly valuable in the context of complex natural products like this compound, facilitating the understanding of its interactions with biological targets and enabling the design of more potent and selective analogs. gardp.orgsygnaturediscovery.com

Structure-based drug design (SBDD) is a cornerstone of this field, relying on the three-dimensional structure of a target protein to design or identify compounds that can bind to it effectively. gardp.orgsygnaturediscovery.com This process often involves a variety of computational techniques:

Molecular Docking: This method predicts the preferred orientation and conformation of a ligand (like this compound) when bound to a target protein. gardp.org It calculates a scoring function to estimate the binding affinity, allowing for the virtual screening of large compound libraries to identify potential hits. gardp.org

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of molecular systems over time, providing a more realistic view of the interactions between a compound and its target. gardp.orgmolsis.co.jp This can help to assess the stability of binding poses and understand the conformational changes that may occur upon binding. sygnaturediscovery.comresearchgate.net

Quantum Mechanics (QM) Methods: For higher accuracy in describing molecular interactions, quantum chemical approaches can be employed. researchgate.net These methods are increasingly used to refine the understanding of binding energies and electronic properties of drug candidates. researchgate.net

The application of these computational tools can accelerate the drug discovery pipeline by prioritizing compounds for experimental testing and providing a structural basis for lead optimization. researchgate.netnih.gov In the case of this compound, these methods could be used to elucidate its mechanism of action by identifying its molecular targets and to design novel derivatives with improved pharmacological profiles.

Table 2: Key Computational Techniques in Structure-Based Drug Design

| Technique | Description | Application in this compound Research |

| Molecular Graphics | Visualization of molecular structures and interactions. | Visualizing the 3D structure of this compound and its potential binding to target proteins. wikipedia.org |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target. | Identifying potential protein targets for this compound and predicting its binding mode. gardp.orgwikipedia.org |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assessing the stability of the this compound-target complex and understanding dynamic interactions. molsis.co.jpmolecular-modelling.ch |

| Free Energy Calculations | Estimates the binding free energy between a ligand and a target. | Quantifying the binding affinity of this compound and its analogs to guide optimization. sygnaturediscovery.com |

| Pharmacophore Modeling | Identifies the essential 3D features of a ligand required for biological activity. | Developing a 3D model of this compound's key features to search for novel, structurally diverse compounds with similar activity. molsis.co.jp |

Advanced Fermentation and Bioprocess Optimization for this compound Production

The translation of a promising bioactive compound like this compound from a laboratory curiosity to a viable therapeutic candidate hinges on the ability to produce it in sufficient quantities. nih.gov Advanced fermentation and bioprocess optimization are critical for achieving efficient and scalable production of natural products from microbial sources. leadventgrp.comscitechnol.com

The production of this compound is achieved through the fermentation of an endophytic fungus, Preussia sp. nih.govtemple.edu Optimizing this fermentation process involves a multi-faceted approach that addresses various parameters to maximize yield and purity. scitechnol.comevologic.at

Key strategies in bioprocess optimization include:

Media Formulation: The composition of the culture medium is a crucial factor influencing microbial growth and secondary metabolite production. scitechnol.com Optimization of carbon and nitrogen sources, as well as the inclusion of trace elements and precursors, can significantly enhance the yield of this compound.

Process Parameter Control: Physical and chemical parameters such as temperature, pH, dissolved oxygen levels, and agitation speed must be carefully controlled and optimized within the bioreactor to create the ideal environment for fungal growth and product formation. leadventgrp.comevologic.at

Strain Improvement: Genetic engineering techniques can be employed to enhance the productivity of the fungal strain. keit.co.uk This could involve overexpressing key biosynthetic genes or knocking out competing pathways.

Downstream Processing: Efficient recovery and purification of the target compound from the fermentation broth is a critical final step. nih.gov For this compound, methods such as adsorption on macroporous resins have been developed to achieve high-purity separation. nih.gov In one study, the use of AB-8 macroporous resin resulted in a 2.5-fold increase in the purity of this compound, from 35.0% in the broth to 90.0% in the eluent, with a recovery yield of 70.0%. nih.gov

The integration of advanced technologies such as automation, real-time monitoring, and artificial intelligence is further revolutionizing bioprocessing, enabling more precise control and optimization of fermentation processes. americanpharmaceuticalreview.com These advancements are crucial for overcoming the challenges of scaling up production and ensuring the cost-effective manufacturing of complex natural products like this compound. evologic.atsusupport.com

Conclusion and Future Perspectives in Spiropreussione a Research

Summary of Key Academic Contributions and Discoveries

The research journey of spiropreussione A, a spirobisnaphthalene compound, has led to several significant academic contributions and discoveries. Initially isolated from the endophytic fungus Preussia sp., found in the mature stems of Aquilaria sinensis, this compound was identified as a novel natural product. nih.govresearchgate.net Its discovery added to the growing library of complex molecular architectures produced by endophytic fungi, highlighting these organisms as a valuable source for new bioactive compounds. researchgate.netmdpi.com

A pivotal moment in the study of this compound was the revision of its initially proposed structure. Through total synthesis, researchers demonstrated that the actual structure of this compound is identical to that of another natural product, spiromamakone A. researchgate.netfrontiersin.orgnih.gov This was a crucial finding that corrected the scientific record and clarified the relationship between these two compounds, revealing them to be the same racemic natural product. researchgate.net The synthetic strategies developed to achieve this, such as the double oxa-Michael addition, represent a significant contribution to organic synthesis methodology. researchgate.net

Furthermore, investigations into the biological activity of this compound have been a key focus. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including human ovarian carcinoma (A2780) and human liver carcinoma (BEL-7404). mdpi.comscispace.com This has positioned this compound as a potential lead compound for the development of new anticancer agents. In addition to its cytotoxic properties, this compound has also exhibited antibacterial activity, notably against Staphylococcus aureus. nih.govresearchgate.net These findings underscore the therapeutic potential of this natural product.

The exploration of methods for the efficient separation and purification of this compound from fungal fermentation broths, such as the use of macroporous resins, has also been an important area of research. nih.govmdpi.com Developing these techniques is crucial for obtaining sufficient quantities of the compound for further study and potential future applications.

Identification of Knowledge Gaps and Unanswered Research Questions

Despite the progress made in understanding this compound, several knowledge gaps and unanswered questions remain, paving the way for future research.

A primary gap exists in the complete elucidation of its biosynthetic pathway. While it is known to be a product of an endophytic fungus, the specific enzymatic steps and genetic machinery responsible for its complex spiro-fused ring system are not fully understood. Unraveling this pathway could enable biotechnological production methods and the generation of novel analogs through genetic engineering.

The precise molecular mechanisms underlying its cytotoxic and antibacterial activities are also not fully detailed. While its effects on cancer cell lines have been observed, the specific cellular targets and signaling pathways that this compound modulates to induce cell death are yet to be comprehensively identified. unisq.edu.au Similarly, the basis for its selective antibacterial activity against certain pathogens requires further investigation.

The full spectrum of its biological activities is likely not yet known. Research has primarily focused on its anticancer and antibacterial properties, but its potential effects on other biological systems, such as antiviral or anti-inflammatory activities, remain largely unexplored.

Furthermore, the ecological role of this compound for the producing fungus, Preussia sp., in its natural environment is an open question. Understanding why the fungus produces this compound could provide insights into its natural function and potential applications.

Finally, while synthetic routes have been established, the development of more efficient and scalable stereoselective syntheses remains a challenge. The natural product is racemic, and a method to produce individual enantiomers would be highly valuable for studying their differential biological activities. researchgate.net

Trajectories for Future Academic Research on this compound

Future academic research on this compound is poised to follow several key trajectories, building upon the existing foundation of knowledge and addressing the identified gaps.

Biosynthesis and Genetic Engineering: A major focus will likely be on elucidating the complete biosynthetic pathway of this compound. This will involve genomic analysis of the producing Preussia sp. to identify the gene cluster responsible for its synthesis. Subsequent characterization of the enzymes involved could pave the way for heterologous expression and engineered biosynthesis to improve yields and create novel derivatives.